molecular formula C10H17N3 B6274280 N-(2,2-dimethylpropyl)-6-methylpyridazin-3-amine CAS No. 1250163-13-3

N-(2,2-dimethylpropyl)-6-methylpyridazin-3-amine

Cat. No.: B6274280
CAS No.: 1250163-13-3
M. Wt: 179.3
InChI Key:
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Description

N-(2,2-dimethylpropyl)-6-methylpyridazin-3-amine: is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound features a 2,2-dimethylpropyl group attached to the nitrogen atom at position 1 and a methyl group at position 6 of the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2,2-dimethylpropyl)-6-methylpyridazin-3-amine typically begins with commercially available starting materials such as 6-methylpyridazine and 2,2-dimethylpropylamine.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,2-dimethylpropyl)-6-methylpyridazin-3-amine can undergo oxidation reactions, typically involving the amine group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield secondary amines.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Polymerization: It can serve as an initiator in nitroxide-mediated polymerization, enabling the synthesis of well-defined polymers.

Biology and Medicine:

    Drug Development: The compound’s structure can be modified to develop potential pharmaceutical agents targeting specific enzymes or receptors.

    Bioconjugation: It can be used to conjugate biomolecules, such as proteins or nucleic acids, for various biomedical applications.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, with specific properties.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of N-(2,2-dimethylpropyl)-6-methylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

    N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine: A structurally similar compound with different functional groups.

    6-methylpyridazine: The parent compound without the 2,2-dimethylpropyl group.

Uniqueness: N-(2,2-dimethylpropyl)-6-methylpyridazin-3-amine is unique due to the presence of both the 2,2-dimethylpropyl group and the methyl group on the pyridazine ring, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

1250163-13-3

Molecular Formula

C10H17N3

Molecular Weight

179.3

Purity

95

Origin of Product

United States

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